2-Bromo-2'-hydroxyacetophenone Oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

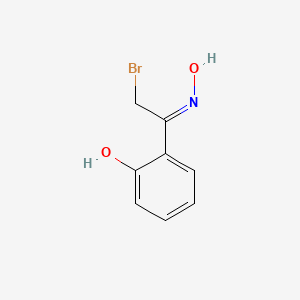

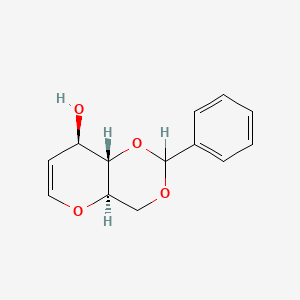

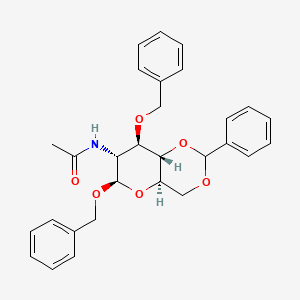

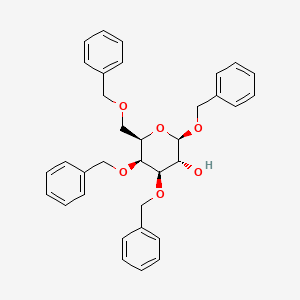

2-Bromo-2’-hydroxyacetophenone Oxime is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white powder and is soluble in Acetone, DMSO, and Methanol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-hydroxyacetophenone Oxime consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to a phenyl group. The phenyl group has a hydroxyl group attached to it .Chemical Reactions Analysis

The Beckmann rearrangement is a reaction that converts oximes into their corresponding amides . This reaction allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond . The reaction of oxime esters with hydrosilanes results in a reductive rearrangement .Physical And Chemical Properties Analysis

2-Bromo-2’-hydroxyacetophenone Oxime is a white powder . It has a melting point of 149-152°C . It is soluble in Acetone, DMSO, and Methanol .Applications De Recherche Scientifique

Organic Building Blocks

“2-Bromo-2’-hydroxyacetophenone Oxime” is used as an organic building block in various chemical reactions . It’s a key component in the synthesis of complex organic molecules.

Synthesis of Bromoacetic Acids

It’s used in the synthesis of compounds derived from bromoacetic acids . For example, it’s used in the preparation of 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone and 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone .

Synthesis of Dihydroxyphenyl Ethanones

“2-Bromo-2’-hydroxyacetophenone Oxime” is used in the synthesis of 2-Bromo-1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone and 2-Bromo-1-(3,5-dibromo-2,6-dihydroxyphenyl)ethanone . These compounds have potential applications in various chemical reactions due to their unique structural properties.

Synthesis of Chlorophenyl Ethanones

It’s used in the synthesis of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone . This compound can be used in various chemical reactions and has potential applications in the development of new materials and pharmaceuticals.

Synthesis of Nitrophenyl Ethanones

“2-Bromo-2’-hydroxyacetophenone Oxime” is used in the synthesis of 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone . This compound has potential applications in the development of new materials and pharmaceuticals.

Safety Research

While not a direct application of the compound itself, research into the safety and handling of “2-Bromo-2’-hydroxyacetophenone Oxime” is also an important area of study . This includes understanding its reactivity, potential hazards, and appropriate safety measures when using it in a laboratory or industrial setting.

Safety and Hazards

Orientations Futures

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) . Another potential industrial application of the Beckmann rearrangement reaction is the synthesis of paracetamol (N-acetyl-p-aminophenol) .

Mécanisme D'action

Target of Action

It’s known that oximes, in general, are often used in the synthesis of amides through the beckmann rearrangement .

Mode of Action

2-Bromo-2’-hydroxyacetophenone Oxime, like other oximes, can undergo the Beckmann rearrangement . This reaction involves the transformation of an oxime to an amide under acidic conditions . The mechanism involves the migration of an alkyl or aryl group from the carbon atom to the nitrogen atom of the oxime .

Biochemical Pathways

The product of its beckmann rearrangement, an amide, can participate in various biochemical reactions, including peptide bond formation and other processes involving amide linkages .

Propriétés

IUPAC Name |

2-[(Z)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQUWWEABFDEC-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135751953 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

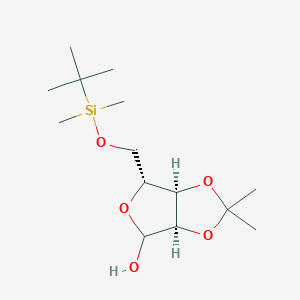

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)